Cas no 923688-88-4 (N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide)

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide is a synthetic organic compound featuring a chromene core linked to a pyridine carboxamide moiety via an ethoxyphenyl group. Its structural design combines a flavonoid-like chromen-4-one scaffold with a pyridine derivative, suggesting potential applications in medicinal chemistry and material science. The compound's conjugated system may contribute to photophysical properties, making it of interest for optoelectronic applications. The ethoxy group enhances solubility in organic solvents, facilitating further derivatization. Its well-defined molecular architecture allows for precise modification, offering versatility in research settings. The compound's stability under standard conditions ensures reliable handling and storage. Further studies may explore its biological activity or functional material properties.
N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide structure
923688-88-4 structure
Product Name:N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide
CAS No:923688-88-4
MF:C23H18N2O4
MW:386.400025844574
CID:5917047
PubChem ID:18568751
Update Time:2025-10-29

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-[2-(4-ethoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-
    • N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
    • N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
    • F2211-0171
    • SR-01000911017-1
    • AKOS002292431
    • SR-01000911017
    • 923688-88-4
    • N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide
    • Inchi: 1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)22-13-20(26)19-12-17(7-10-21(19)29-22)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27)
    • InChI Key: GHOFFGVYGGGDQM-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1C(NC1C=C2C(=CC=1)OC(C1=CC=C(OCC)C=C1)=CC2=O)=O

Computed Properties

  • Exact Mass: 386.12665706g/mol
  • Monoisotopic Mass: 386.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 77.5Ų

Experimental Properties

  • Density: 1.323±0.06 g/cm3(Predicted)
  • Boiling Point: 519.0±50.0 °C(Predicted)
  • pka: 11.03±0.40(Predicted)

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide Pricemore >>

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Additional information on N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide

Research Briefing on N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide (CAS: 923688-88-4)

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide (CAS: 923688-88-4) is a synthetic small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its flavone-pyridine hybrid structure, exhibits promising biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have explored its mechanism of action, pharmacokinetic properties, and therapeutic potential, positioning it as a candidate for further drug development.

The primary focus of recent research has been on elucidating the compound's interaction with specific kinase targets, including members of the MAPK and PI3K/AKT pathways. In vitro studies have demonstrated its ability to selectively inhibit key kinases involved in inflammatory and proliferative diseases, such as rheumatoid arthritis and certain cancers. Molecular docking simulations and X-ray crystallography have provided insights into the binding mode of N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide, revealing its competitive inhibition at the ATP-binding site of target kinases.

Pharmacokinetic evaluations in preclinical models have shown favorable absorption and distribution profiles, with moderate plasma protein binding and acceptable metabolic stability. The compound's bioavailability has been optimized through structural modifications, particularly at the ethoxyphenyl moiety, to enhance its therapeutic index. Recent formulations have employed nanotechnology-based delivery systems to improve solubility and target specificity, addressing earlier challenges associated with its physicochemical properties.

In vivo efficacy studies have demonstrated dose-dependent anti-inflammatory and anti-proliferative effects in disease models. Notably, the compound has shown reduced toxicity compared to existing kinase inhibitors, with no significant hepatotoxicity observed at therapeutic doses. These findings suggest its potential as a safer alternative for chronic inflammatory conditions. Current research is investigating its application in combination therapies, where synergistic effects with conventional drugs have been preliminarily observed.

The compound's patent landscape has evolved significantly, with recent filings covering novel crystalline forms and pharmaceutical compositions. Regulatory considerations are being addressed through comprehensive safety assessments, including genotoxicity and cardiovascular studies. As research progresses, N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide represents a promising chemical scaffold for the development of next-generation kinase-targeted therapies, with potential applications extending to neurodegenerative diseases and metabolic disorders.

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